molecular formula C7H13Cl2N3O B15306100 1-(1,3-Oxazol-2-yl)piperazinedihydrochloride

1-(1,3-Oxazol-2-yl)piperazinedihydrochloride

Cat. No.: B15306100
M. Wt: 226.10 g/mol
InChI Key: WOFVMHDDTZRTFT-UHFFFAOYSA-N
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Description

1-(1,3-Oxazol-2-yl)piperazinedihydrochloride is a heterocyclic compound that features both an oxazole and a piperazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Oxazol-2-yl)piperazinedihydrochloride typically involves the reaction of piperazine with oxazole derivatives under controlled conditions. One common method involves the use of 1,3-oxazol-2-ylmethyl chloride and piperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Oxazol-2-yl)piperazinedihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction can lead to the formation of reduced piperazine derivatives .

Scientific Research Applications

1-(1,3-Oxazol-2-yl)piperazinedihydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and catalysts .

Mechanism of Action

The mechanism of action of 1-(1,3-Oxazol-2-yl)piperazinedihydrochloride involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1,3-Oxazol-2-yl)piperazinedihydrochloride is unique due to its specific combination of oxazole and piperazine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C7H13Cl2N3O

Molecular Weight

226.10 g/mol

IUPAC Name

2-piperazin-1-yl-1,3-oxazole;dihydrochloride

InChI

InChI=1S/C7H11N3O.2ClH/c1-4-10(5-2-8-1)7-9-3-6-11-7;;/h3,6,8H,1-2,4-5H2;2*1H

InChI Key

WOFVMHDDTZRTFT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=NC=CO2.Cl.Cl

Origin of Product

United States

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